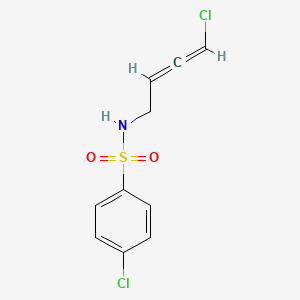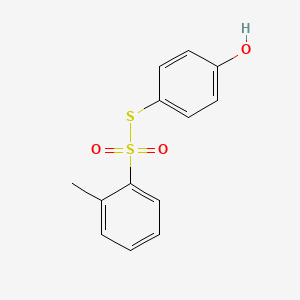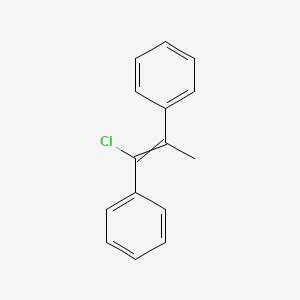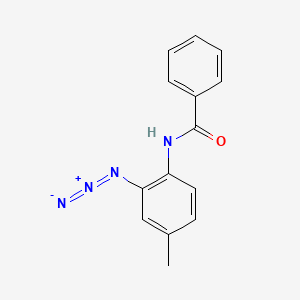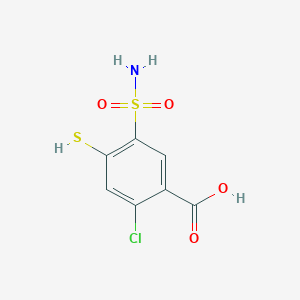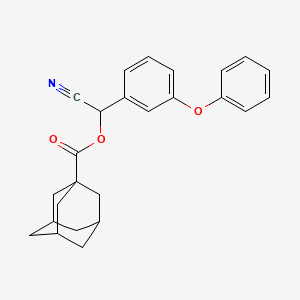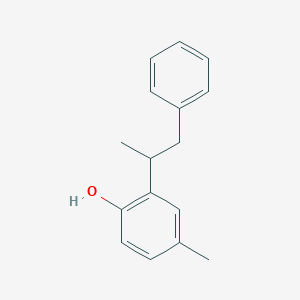![molecular formula C11H16O4 B14356710 [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate CAS No. 91887-63-7](/img/structure/B14356710.png)
[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Oxoethyl)-7-oxabicyclo[221]heptan-2-yl]methyl acetate is a complex organic compound featuring a bicyclic structure with an oxoethyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoethyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving bicyclic substrates. Its structural features allow for the investigation of enzyme specificity and catalytic mechanisms.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as scaffolds for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its catalytic activity. The pathways involved can include various biochemical processes such as oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate include other bicyclic acetates and oxanorbornane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic structure with an oxoethyl group and an acetate ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91887-63-7 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
[3-(2-oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O4/c1-7(13)14-6-9-8(4-5-12)10-2-3-11(9)15-10/h5,8-11H,2-4,6H2,1H3 |
Clé InChI |
RNGCINLGEWNBDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C2CCC(C1CC=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


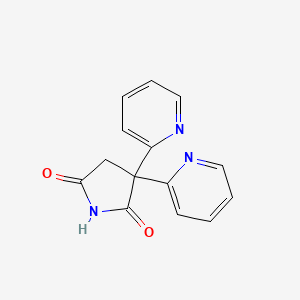
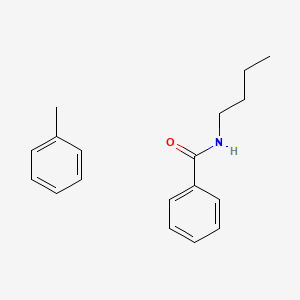
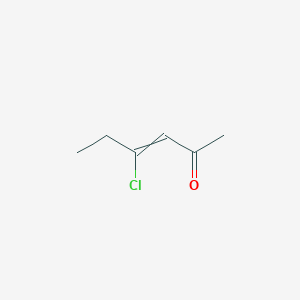
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
